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Compound Focus: Lenvatinib Mesylate

CAS No.: 857890-39-2

Cat. No.: S548156

Lenvatinib mesylate is a kinase inhibitor used in the treatment of various cancers. Ensuring its quality and
stability requires robust analytical methods to monitor the active pharmaceutical ingredient (API) and
identify potential impurities and degradation products [1]. The following protocols provide detailed
methodologies for related substance analysis and forced degradation studies, which are critical for drug

development and quality control.

Protocol for Related Substance Analysis by RP-HPLC

This method is designed for the separation and quantification of process-related impurities and degradation

products in lenvatinib mesylate [2] [3].

¢ Objective: To develop and validate a specific, accurate, and precise Reverse-Phase High-Performance
Liquid Chromatography (RP-HPLC) method for determining related substances in lenvatinib

mesylate.
e Instrumentation: HPLC system with a UV or PDA detector.

¢ Chromatographic Conditions:

o Column: Inertsil ODS-3V (250 mm x 4.6 mm, 5 um) [3] or Enable C18 (250 mm x 4.6 mm, 5

um) [4].
o Mobile Phase: Gradient elution.
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= Mobile Phase A: 0.01 M Ammonium Acetate buffer, pH adjusted to 4.20 with glacial
acetic acid [3]. Another optimized method uses a pH of 3.84 [4].
= Mobile Phase B: Mixture of Mobile Phase A and Methanol in the ratio 30:70 %v/v [3]. An
isocratic method uses Ammonium Acetate buffer (pH 3.84): Methanol in the ratio
33.17:66.83 %vlv [4].
o Flow Rate: 1.0 mL/min [3] [4].
o Detection Wavelength: 250 nm [2] or 240 nm [4].
o Column Temperature: 30°C [3].
o Injection Volume: Typically 10-20 pL.
o Sample Solvent: A mixture of methanol and acetonitrile is often suitable for dissolving the drug
substance [2].
o Sample Concentration: A concentration of 1 mg/mL is typical for related substance methods.

o Experimental Workflow: The following diagram outlines the key steps in the related substance

analysis procedure.
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Protocol for Forced Degradation Studies by UPLC-QTof-MS

Forced degradation studies help identify the intrinsic stability of the drug substance and characterize

degradation products [1].

¢ Objective: To subject lenvatinib mesylate to various stress conditions and characterize the major

degradation products using a stability-indicating Ultra-Performance Liquid Chromatography coupled
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with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTof-MS) method.

e Instrumentation: UPLC system coupled with a QTof mass spectrometer and a photodiode array

(PDA) detector.

e Chromatographic Conditions:

o Column: C18 column (e.g., 100 mm x 2.1 mm, 1.7 pum) [1].

o Mobile Phase: Gradient elution with 210 mM Ammonium Acetate buffer (pH ~6.8) and
acetonitrile.

o Flow Rate: 0.3 mL/min [1].

o Detection: PDA scan range 200-400 nm; MS with ESI positive ion mode.

o Sample Preparation for Stress Studies:

o Acidic Hydrolysis: Treat the drug solution with 0.1 M HCI at 60°C for 30 minutes [1].

o Alkaline Hydrolysis: Treat the drug solution with 0.1 M NaOH at 60°C for 30 minutes [1].

o Oxidative Degradation: Treat the drug solution with 3% H202 at room temperature for 30
minutes [1].

o Thermal Degradation: Expose the solid drug to 105°C for 6 days [1].

o Photolytic Degradation: Expose the solid drug to UV and visible light as per ICH Q1B
guidelines [1].

o Experimental Workflow: The comprehensive workflow for forced degradation studies is illustrated

below.
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Summary of Analytical Parameters and Degradation
Products
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Table 1: Optimized HPLC Conditions for Related Substance

Analysis
Parameter Specification 1 [3] Specification 2 [4]
Column Inertsil ODS-3V Enable C18
Mobile Phase Gradient (Ammonium Acetate pH Isocratic (Ammonium Acetate pH 3.84
4.20 : Methanol mixture) : Methanol, 33:67 v/v)
Flow Rate 1.0 mL/min 1.0 mL/min
Detection 250 nm 240 nm
Wavelength
Column Temperature 30°C Not Specified
Retention Time of Not Specified ~5.12 minutes

Lenvatinib

Table 2: Major Degradation Products of Lenvatinib Mesylate
under Forced Conditions [1]

Stress Condition

Major Degradation Products /| Observations

Acidic Hydrolysis

Alkaline Hydrolysis

Oxidative
Degradation

Thermal & Photolytic

Formation of N-Descyclopropyl Lenvatinib (DP-1) and Quinoline Derivative

(DP-2)

Formation of Quinoline-6-Carboxylic Acid (DP-3)

Formation of N-Oxide Lenvatinib (DP-4) and Chlorophenol Derivative (DP-

5)

Relatively stable; minor degradation observed
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Method Validation Parameters

The developed HPLC methods should be validated as per ICH Q2(R1) guidelines [3] [4]. The following

table summarizes the typical validation criteria and their targets.

Table 3: Method Validation Criteria as per ICH Guidelines

Validation Parameter Acceptance Criteria

Specificity No interference from blank, placebo, or known impurities. Peak
purity should pass.

Linearity Correlation coefficient (r2) > 0.99 over a specified range (e.g.,
80-120% of specification level) [3].

Accuracy (Recovery) Recovery between 80-120% for impurity levels [3].

Precision (Repeatability) %RSD for replicate injections < 1.0% for the APl and < 10.0%
for impurities.

Limit of Detection (LOD) / Signal-to-noise ratio of about 3:1 for LOD and 10:1 for LOQ.
Quantification (LOQ)

Important Formulation Considerations for Analysis

During method development, it is critical to consider the excipients used in the drug product, as they can
impact analysis:
e Stabilizers: Lenvatinib formulations often include alkalizers like sodium carbonate or magnesium
oxide to prevent degradation and inhibit surface gelation of capsules, which can delay dissolution [5].

o Excipient Compatibility: The analytical method should be able to separate the API from any
potential degradants and excipient-related peaks.

Key Limitations and Further Research
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The provided information has a specific gap: while the cited sources offer excellent methods for impurity
testing and stability indicating assays, they do not detail a standard pharmacopeial dissolution test method
(e.g., apparatus type, rotation speed, acceptance criteria). For a complete quality control protocol, you would
need to consult official monographs or additional specialized literature on dissolution testing for lenvatinib

mesylate.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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mesylate-dissolution-testing-method]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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